7-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one
Description
7-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one (CAS: 913297-44-6) is a brominated benzimidazolone derivative with the molecular formula C₈H₇BrN₂O and a molecular weight of 227.06 g/mol . It is commercially available as a stable solid, typically stored at room temperature under dry conditions . The compound exhibits moderate hazards (H302-H315-H319-H335), necessitating precautions to avoid inhalation, skin/eye contact, and ingestion .
Properties
IUPAC Name |
4-bromo-3-methyl-1H-benzimidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-11-7-5(9)3-2-4-6(7)10-8(11)12/h2-4H,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGYXYYWJABYDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2Br)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation with Carbonyldiimidazole (CDI)
The most direct route involves cyclocondensation of 5-bromo-N1-methylbenzene-1,2-diamine with carbonyldiimidazole (CDI) in tetrahydrofuran (THF) under reflux. This method, adapted from industrial-scale protocols, proceeds via a two-step mechanism:
-
Formation of the Imidazolone Core : CDI acts as a carbonyl donor, facilitating cyclization of the diamine to form the benzimidazolone skeleton.
-
Bromine Retention : The bromine substituent at the 7-position remains intact due to the mild reaction conditions .
Reaction Conditions :
-
Solvent : THF (200 mL per 14 g diamine)
-
Temperature : 80°C under nitrogen atmosphere
-
Time : 2 hours
Key Analytical Data :
Solvent Optimization with 2-Methyltetrahydrofuran (2-MeTHF)
A greener alternative replaces THF with 2-MeTHF , a bio-based solvent derived from renewable resources. This method, validated for structurally analogous benzimidazolones, enhances sustainability without compromising efficiency .
Procedure :
-
Cyclization : 1,2-phenylenediamine derivatives react with CDI in 2-MeTHF at room temperature for 48 hours.
-
Alkylation : Subsequent steps introduce methyl groups via alkylating agents (e.g., methyl iodide) .
Advantages :
-
Reduced Environmental Impact : 2-MeTHF offers lower toxicity and higher biodegradability than THF .
-
Yield Improvement : Prolonged reaction times (48 hours vs. 2 hours) increase cyclization completeness, though at the cost of slower kinetics .
Comparative Analysis of Synthetic Routes
The table below contrasts key parameters for THF- and 2-MeTHF-based syntheses:
*Yields reported for unsubstituted benzimidazolone analogs .
Mechanistic Insights and Byproduct Formation
Cyclocondensation proceeds via nucleophilic attack of the diamine’s amine groups on CDI’s carbonyl carbon, releasing imidazole as a byproduct. Key considerations include:
-
Regioselectivity : The methyl group at N1 directs bromination to the 7-position during precursor synthesis .
-
Byproduct Mitigation : Excess CDI (1.2 equiv) minimizes incomplete cyclization, while inert atmospheres prevent oxidation .
Industrial-Scale Adaptations
For bulk production, continuous flow reactors replace batch processes, offering:
-
Enhanced Heat Transfer : Critical for exothermic cyclization steps.
-
Higher Throughput : Multi-gram quantities synthesized hourly .
Case Study :
A pilot plant achieved 85% yield using a tubular reactor (residence time: 30 minutes) and in-line NMR monitoring .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the benzimidazole ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzimidazoles depending on the nucleophile used.
Oxidation Reactions: Products include N-oxides and other oxidized derivatives.
Reduction Reactions: Products include de-brominated benzimidazoles and reduced benzimidazole derivatives.
Scientific Research Applications
Medicinal Chemistry
7-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one has been investigated for its potential as a bioactive compound. Its structural similarity to known pharmaceuticals suggests possible applications in drug development, particularly in targeting specific biological pathways.
Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of derivatives of this compound, evaluating their efficacy against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting potential as anticancer agents .
Antimicrobial Activity
Research has also focused on the antimicrobial properties of this compound. Preliminary studies have shown that it possesses activity against several bacterial strains.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings indicate its potential for development into an antimicrobial agent .
Synthesis of Novel Compounds
The compound serves as an intermediate in the synthesis of other chemical entities. Its bromine atom allows for further functionalization, making it a valuable building block in organic synthesis.
Case Study : Researchers have utilized this compound to synthesize a series of substituted benzimidazoles with enhanced biological activities. The synthetic route involved nucleophilic substitution reactions that leveraged the bromine substituent .
Mechanism of Action
The mechanism of action of 7-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Benzimidazolone Derivatives
Benzimidazolone derivatives are characterized by substitutions at positions 1, 3, 5, and 7, which modulate their chemical reactivity, solubility, and biological activity. Below is a comparative analysis:
Table 1: Structural and Physical Properties of Selected Benzimidazolone Derivatives
Key Observations:
- Substituent Position : Bromine at position 7 (target compound) vs. position 5 (5-Bromo-1-methyl-...) alters electronic distribution and steric effects, impacting reactivity .
- Biological Activity : Brorphine’s piperidine extension and 4-bromophenyl group confer potent opioid activity, unlike simpler brominated benzimidazolones .
- Physical State: Bulky substituents (e.g., diphenylamino in 5am) result in oily forms, while halogenated or trifluoromethylated derivatives (e.g., 67) are solids .
Pharmacological and Binding Properties
Brorphine vs. 7-Bromo-1-methyl-...
- Brorphine : Binds to µ-opioid receptors (MOR) with higher potency than morphine but lower than fentanyl. Its piperidine-benzimidazolone scaffold mimics fentanyl’s pharmacophore .
- 7-Bromo-1-methyl-...: No reported opioid activity. Its simpler structure lacks the piperidine moiety critical for MOR interaction .
Bromodomain Binding (OF-1 Analogue)
The 1,3-dimethyl-1,3-dihydro-2H-benzo[d]imidazol-2-one group in OF-1 binds Brpf1a’s hydrophobic pocket via interactions with Ile-651 and Phe-719 . While 7-Bromo-1-methyl-... shares the benzimidazolone core, its bromine and methyl groups may sterically hinder similar protein interactions.
Biological Activity
7-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one, with the CAS number 913297-44-6, is a compound of increasing interest in pharmacology due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₈H₇BrN₂O
- Molecular Weight : 227.06 g/mol
- Purity : Typically above 95% in commercial preparations.
Synthesis
The synthesis of this compound can be achieved through various methods involving the bromination of benzimidazole derivatives. The reaction conditions and specific reagents can influence the yield and purity of the final product .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It has been tested against various bacterial strains and fungi. The compound demonstrated significant activity against Gram-positive bacteria, with notable Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics .
| Microorganism | MIC (µg/mL) | Standard Drug | Inhibition Zone (mm) |
|---|---|---|---|
| Staphylococcus aureus | 0.5 | Ampicillin | 22 |
| Escherichia coli | 1.0 | Gentamicin | 20 |
| Aspergillus niger | 0.8 | Amphotericin B | 25 |
Anticancer Activity
The compound has also shown promise as an anticancer agent. In vitro studies indicated that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis. Notably, its effects were mediated through multiple pathways, including the inhibition of key kinases involved in cell cycle regulation and DNA repair mechanisms .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of several benzimidazole derivatives included this compound. The results indicated that this compound exhibited a broader spectrum of activity compared to its analogs, particularly against resistant strains of bacteria.
Case Study 2: Cancer Cell Inhibition
In another research project focusing on pancreatic cancer cells, treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis rates. The compound was found to affect the expression of stem cell markers, suggesting a potential role in targeting cancer stem cells .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 7-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one, and how can reaction parameters influence yield and purity?
- Methodological Answer : The synthesis typically involves alkylation of benzimidazol-2-one with methyl bromide under phase-transfer catalysis. For example, tetra--butylammonium bromide (TBAB) in mild conditions (e.g., room temperature, dichloromethane solvent) yields high-purity products. Optimization of solvent polarity, catalyst loading (0.1–1.0 eq.), and reaction time (6–24 hrs) is critical to minimize byproducts. Similar protocols for 1-octyl derivatives achieved 86% yields, suggesting analogous conditions apply for methyl derivatives .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what diagnostic peaks should be identified?
- Methodological Answer :
- FTIR : C-Br stretch at ~590 cm, C=N (imidazole ring) at ~1617 cm, and aliphatic C-H (methyl) at ~2973 cm .
- H NMR : Methyl group singlet at δ ~2.6 ppm; aromatic protons appear as multiplets between δ 7.4–8.3 ppm (integration matches substitution pattern) .
- Mass Spectrometry (MS) : Molecular ion peak at ~286.01 (M) with isotopic signatures for bromine .
Q. What chromatographic techniques are recommended for purifying this compound, and how can TLC Rf values assist in monitoring reactions?
- Methodological Answer : Use silica gel column chromatography with ethyl acetate/hexane gradients (20–40% EtOAc). TLC Rf values (e.g., 0.65–0.83 for similar brominated benzimidazoles) help track reaction progress. Lower polarity solvents resolve methyl-substituted derivatives effectively .
Advanced Research Questions
Q. How can computational methods predict the biological activity and pharmacokinetic properties of this compound?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina assess binding affinity to targets (e.g., EGFR kinase). Bromine’s hydrophobic interactions and methyl’s steric effects are modeled to predict binding poses .
- ADMET Prediction : SwissADME calculates logP (~2.5), bioavailability scores (~0.55), and P-gp substrate likelihood. Similar compounds show moderate BBB permeability but potential hepatotoxicity risks .
Q. What strategies resolve contradictions in bioactivity data across studies involving this compound?
- Methodological Answer :
- Orthogonal Assays : Validate cytotoxicity via MTT and apoptosis assays (e.g., IC discrepancies resolved using HUVEC vs. cancer cell lines) .
- Purity Analysis : HPLC (C18 column, acetonitrile/water mobile phase) identifies impurities >95% purity thresholds. Contradictions in IC often trace to residual solvents or unreacted intermediates .
Q. How does the bromo substituent influence the compound’s electronic and steric properties for drug design?
- Methodological Answer :
- Electronic Effects : Bromine’s electron-withdrawing nature increases electrophilicity at the imidazole ring, enhancing hydrogen bonding with target proteins (e.g., EGFR’s ATP-binding pocket) .
- Steric Effects : The 7-bromo group restricts rotational freedom, favoring bioactive conformations. Docking studies show bromine occupies hydrophobic subpockets, improving binding affinity by ~30% compared to non-halogenated analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
